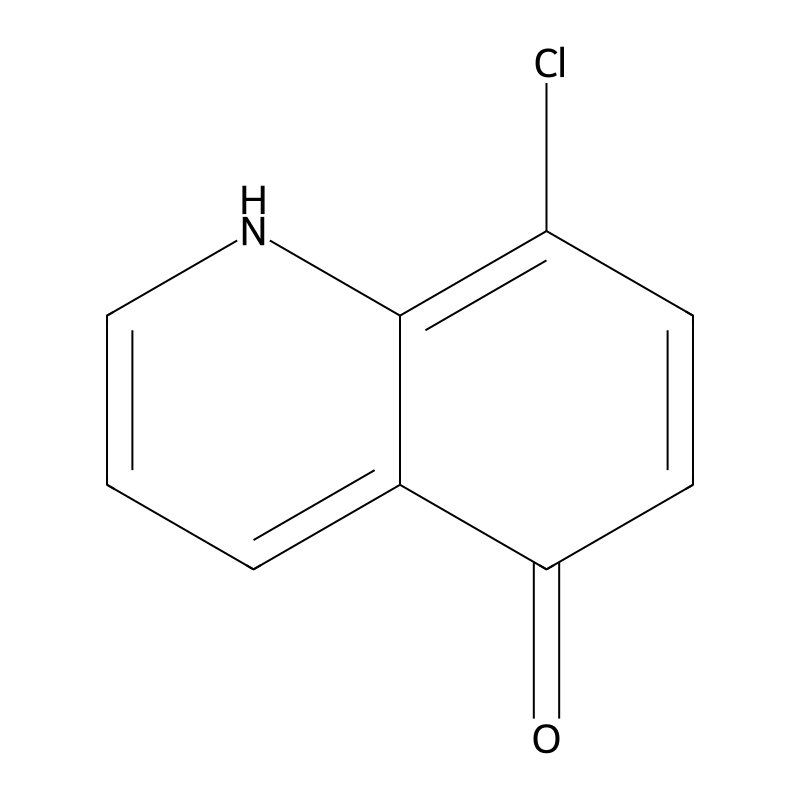8-Chloroquinolin-5-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Antimicrobial Activity:
- Antimycobacterial activity: Research suggests that 8-Chloroquinolin-5-ol, also known as cloxyquin, exhibits promising in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that cloxyquin has a minimum inhibitory concentration (MIC) ranging from 0.062 to 0.25 μg/ml against various strains of M. tuberculosis, including multidrug-resistant isolates []. This indicates potential effectiveness against strains resistant to conventional antibiotics. However, further research is needed to evaluate its efficacy and safety in clinical settings [].
Mechanism of Action:
- The exact mechanism by which cloxyquin exerts its antitubercular activity remains unclear. While some studies suggest a potential role for iron chelation [], the precise pathway and its interaction with other cellular processes require further investigation [].
Limitations and Future Directions:
- Cloxyquin was previously used as a topical antidiarrheal agent but was withdrawn due to concerns about subacute myelo-optic neuropathy (SMON), a severe neurological disorder []. This significantly limits its potential for clinical application, and further research would be necessary to establish its safety profile before considering its use as an antitubercular agent.
- Additionally, further research is needed to explore the in vivo efficacy of cloxyquin against M. tuberculosis and its potential for combination therapies with other antitubercular drugs.
8-Chloroquinolin-5-ol is a chemical compound classified as a halogenated quinoline derivative. Its molecular formula is C₉H₆ClN₁O, and it features a chloro group at the 8-position and a hydroxyl group at the 5-position of the quinoline ring. This compound is known for its potential biological activities and has garnered attention in various fields, including medicinal chemistry and materials science.
- Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Metal Complexation: The compound can form complexes with transition metals, which may enhance its catalytic properties or biological activity.
- Oxidation: The hydroxyl group can be oxidized to form quinone derivatives, which may exhibit different biological properties.
8-Chloroquinolin-5-ol exhibits significant biological activities:
- Antimycobacterial Activity: It has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for antituberculosis therapies .
- Antifungal and Antibacterial Properties: Similar to other 8-hydroxyquinoline derivatives, it may possess broad-spectrum antimicrobial activities .
- Chelating Properties: The compound's ability to chelate metal ions can inhibit microbial growth by depriving pathogens of essential nutrients .
The synthesis of 8-Chloroquinolin-5-ol can be achieved through several methods:
- Halogenation of Quinolin-5-ol: This involves the chlorination of quinolin-5-ol using chlorine gas or chlorinating agents.
- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 8-chloroquinolin derivatives.
- Functional Group Modifications: Various chemical transformations can introduce the chloro and hydroxyl groups at the desired positions on the quinoline ring.
8-Chloroquinolin-5-ol has several applications:
- Pharmaceuticals: Its antituberculosis properties make it valuable in drug development.
- Catalysis: Its metal complexes are studied for catalytic applications in organic synthesis .
- Material Science: The compound may be used in developing new materials due to its unique chemical properties.
Studies on 8-Chloroquinolin-5-ol have revealed its interactions with various biological targets:
- Metal Ion Interactions: The compound can chelate metal ions, affecting their bioavailability and activity in biological systems.
- Drug Interactions: Research indicates that it may interact with other drugs, influencing their pharmacokinetics and efficacy .
Several compounds share structural similarities with 8-Chloroquinolin-5-ol, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cloxyquin | Monohalogenated 8-hydroxyquinoline | Antimycobacterial |
| Clioquinol | Bihalogenated derivative | Antimicrobial |
| Broxyquinoline | Bihalogenated derivative | Antiprotozoal |
| Iodoquinol | Contains iodine | Antimicrobial |
Uniqueness of 8-Chloroquinolin-5-ol
While many of these compounds exhibit antimicrobial properties, 8-Chloroquinolin-5-ol is particularly noted for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in resistant infections . Its distinct substitution pattern also influences its reactivity and interaction with metal ions compared to other derivatives.








